molecular formula C14H11NO2S2 B2807377 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide CAS No. 2379997-68-7

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide

Cat. No.: B2807377
CAS No.: 2379997-68-7
M. Wt: 289.37
InChI Key: WISQVCJGWCARSJ-UHFFFAOYSA-N
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Description

N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide (CAS 2379997-68-7) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. With the molecular formula C₁₄H₁₁NO₂S₂ and a molecular weight of 289.37 g/mol, this compound features a unique structure combining furan and thiophene rings linked via a carboxamide group . This molecular architecture is characteristic of a class of compounds known for their potential biological activities. Furan and thiophene derivatives are frequently investigated for their pharmacological properties, including antiproliferative effects . Research into analogous compounds has demonstrated that such hybrid structures can exhibit promising fungicidal activities . The presence of both oxygen-containing (furan) and sulfur-containing (thiophene) heterocycles in a single molecule makes it a valuable scaffold for exploring structure-activity relationships (SAR) in the development of new active agents . Furthermore, similar structural motifs are commonly explored for their antimicrobial potential, as heterocycles like thiazole and 1,3,4-thiadiazole are established pharmacophores in antimicrobial research . This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-14(11-2-4-18-8-11)15-6-13-5-12(9-19-13)10-1-3-17-7-10/h1-5,7-9H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISQVCJGWCARSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiophene ring through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The furan ring can be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide, highlighting substituent variations and their implications:

Compound Name Substituents Key Features Biological Activity/Application Reference
N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-thiophene-3-carboxamide (II) 4-methylphenyl, methylidenamino group Planar structure with intramolecular hydrogen bonding; enhanced stability Antibacterial, antifungal
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide Nitro, trifluoromethyl, phenoxy groups Electron-withdrawing groups enhance reactivity; high molar mass (408.35 g/mol) Potential kinase inhibition
2-(4-methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide Chlorophenyl, methylphenylimino Extended conjugation; improved π-π stacking Analgesic, anti-inflammatory
N-(2-nitrophenyl)thiophene-2-carboxamide Nitrophenyl Dihedral angle of 8.5–13.5° between rings; weak C–H⋯O/S interactions Genotoxicity studies
TRC120038 (N-(4,5-dimethyl-1,2-oxazol-3-yl)-thiophene-sulfonamide derivative) Sulfonamide, pyrazolopyridine Dual AT1/ETA receptor blocker (EC50: 3 nM for hAT1) Cardiovascular therapeutics

Crystallographic and Conformational Analysis

  • Dihedral Angles: N-(2-nitrophenyl)thiophene-2-carboxamide shows dihedral angles of 8.5–13.5° between thiophene and benzene rings, optimizing crystal packing via weak C–H⋯O/S interactions .

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of furan and thiophene rings, which are known for their diverse biological activities. The molecular formula of this compound is C15H14N2O2SC_{15}H_{14}N_2O_2S, with a molecular weight of approximately 302.4 g/mol. The structural diversity conferred by the fused heterocycles contributes to its reactivity and potential bioactivity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines.

Case Study: In Vitro Cytotoxicity

In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines:

Cell LineGrowth Inhibition (%)Reference
HOP-92 (Lung)71.8
NCI-H460 (Lung)66.12
ACHN (Renal)66.02
SNB-75 (CNS)69.53

These results indicate a broad-spectrum anticancer activity, suggesting that the compound may interact with critical molecular targets involved in cancer progression.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structures have been known to act through various pathways:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis.
  • Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways critical for tumor growth and survival.

Antimicrobial Activity

Compounds containing thiophene and furan moieties have also shown promise as antimicrobial agents. Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against a range of bacterial strains.

Example Data on Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

These findings highlight the compound's potential utility in developing new antimicrobial therapies.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiophene or furan rings can significantly influence potency and selectivity against various biological targets.

Q & A

Q. What are the standard synthetic routes for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of the furan-3-yl moiety to the thiophene ring via Suzuki-Miyaura cross-coupling, using Pd(PPh₃)₄ as a catalyst and a mixture of THF/water as solvent at 80°C .
  • Step 2 : Methylation of the intermediate thiophene derivative using methyl iodide in the presence of NaH in DMF at 0–25°C .
  • Step 3 : Amidation with thiophene-3-carboxylic acid chloride under reflux in dichloromethane, using triethylamine as a base . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control to prevent side reactions, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration. For example, the methylene bridge (-CH₂-) between thiophene and furan appears as a singlet at δ 4.5–4.7 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 347.05) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths and angles, particularly for resolving steric effects in the thiophene-furan linkage .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Antibacterial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values reported in µg/mL) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ determination using serial dilutions .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., EGFR kinase). Parameters include grid boxes centered on ATP-binding sites and Lamarckian genetic algorithms .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .
  • QSAR Studies : CoMFA or CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ or MIC values may arise from:

  • Purity Issues : Validate compound purity via HPLC (>95%) and repeat assays with freshly prepared stock solutions .
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration in media) .
  • Structural Confirmation : Re-examine NMR and X-ray data to rule out regioisomeric impurities .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan oxidation). Introduce blocking groups like methyl to vulnerable positions .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction, guiding dose adjustments .

Q. How do structural modifications influence activity in SAR studies?

Key findings from analogous compounds:

ModificationEffect on ActivityReference
Replacement of furan with pyrrole↓ Antibacterial activity (MIC increases 4×)
Methylation of thiophene-CH₂↑ Solubility but ↓ kinase inhibition
Substitution of carboxamide with sulfonamide↑ Anticancer potency (IC₅₀ from 12 µM to 3 µM)

Methodological Notes

  • Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate anisotropic displacement parameters .
  • Assay Design : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate measurements to ensure reproducibility .

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